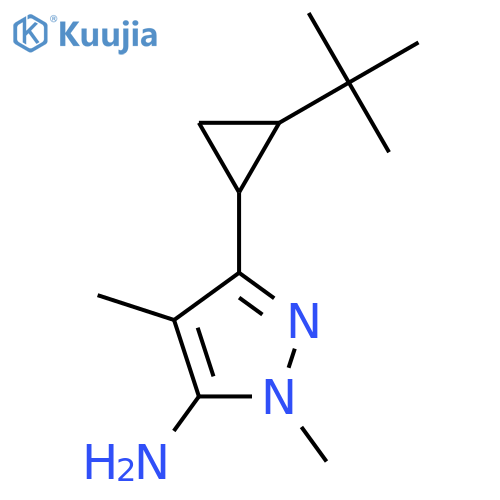Cas no 2138537-77-4 (3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine)

2138537-77-4 structure
商品名:3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 2138537-77-4
- 3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- EN300-1152393
-
- インチ: 1S/C12H21N3/c1-7-10(14-15(5)11(7)13)8-6-9(8)12(2,3)4/h8-9H,6,13H2,1-5H3
- InChIKey: MPYBICMUFKYWPF-UHFFFAOYSA-N
- ほほえんだ: N1=C(C(C)=C(N)N1C)C1CC1C(C)(C)C
計算された属性
- せいみつぶんしりょう: 207.173547683g/mol
- どういたいしつりょう: 207.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 43.8Ų
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1152393-0.1g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 0.1g |
$956.0 | 2023-05-27 | ||
| Enamine | EN300-1152393-0.05g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 0.05g |
$912.0 | 2023-05-27 | ||
| Enamine | EN300-1152393-1.0g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 1g |
$1086.0 | 2023-05-27 | ||
| Enamine | EN300-1152393-2.5g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 2.5g |
$2127.0 | 2023-05-27 | ||
| Enamine | EN300-1152393-5.0g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 5g |
$3147.0 | 2023-05-27 | ||
| Enamine | EN300-1152393-0.5g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 0.5g |
$1043.0 | 2023-05-27 | ||
| Enamine | EN300-1152393-10.0g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 10g |
$4667.0 | 2023-05-27 | ||
| Enamine | EN300-1152393-0.25g |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine |
2138537-77-4 | 0.25g |
$999.0 | 2023-05-27 |
3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
2138537-77-4 (3-(2-tert-butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine) 関連製品
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 152840-81-8(Valine-1-13C (9CI))
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
